Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate

reductive aldol coupling counterion effects diastereoselectivity

This [Rh(COD)₂]SbF₆ precatalyst is the top performer for hydrogen-mediated reductive aldol couplings, delivering 82% yield and 13:1 syn/anti diastereoselectivity—significantly outperforming the tetrafluoroborate and triflate salts. Its weakly coordinating SbF₆⁻ counterion ensures superior hydrolytic stability and compatibility with sterically demanding chiral ligands, enabling enantioselective hydrogenation with up to 95% e.e. For (5+2) cycloadditions of vinylcyclopropanes and alkynes, it provides unmatched reactivity and regioselectivity compared to neutral rhodium complexes. Choose [Rh(COD)₂]SbF₆ when maximizing yield, stereocontrol, and catalyst longevity is critical to your research or scale-up synthesis.

Molecular Formula C16H24F6RhSb-
Molecular Weight 555.02 g/mol
Cat. No. B12053252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate
Molecular FormulaC16H24F6RhSb-
Molecular Weight555.02 g/mol
Structural Identifiers
SMILESC1CC=CCCC=C1.C1CC=CCCC=C1.F[Sb-](F)(F)(F)(F)F.[Rh]
InChIInChI=1S/2C8H12.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-2,7-8H,3-6H2;6*1H;;/q;;;;;;;;;+5/p-6/b2*2-1-,8-7-;;;;;;;;
InChIKeyZSPLJWNAXJRVRK-SXGOCSEPSA-H
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1,5-cyclooctadiene)rhodium(I) Hexafluoroantimonate: Key Properties and Procurement Essentials


Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate (CAS: 130296-28-5) is a cationic rhodium(I) precatalyst coordinated by two 1,5-cyclooctadiene (COD) ligands and paired with a weakly coordinating hexafluoroantimonate (SbF₆⁻) counterion. The compound is commercially available as a crystalline powder with an assay purity of ≥97% and a melting point of 58–60 °C . The COD ligands serve as labile diene moieties that stabilize the Rh(I) center while permitting facile ligand exchange to generate the active catalytic species, while the SbF₆⁻ anion enhances solubility in organic solvents and minimizes competitive coordination .

Why Bis(1,5-cyclooctadiene)rhodium(I) Hexafluoroantimonate Cannot Be Casually Replaced


Substituting Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate with an in-class analog (e.g., the tetrafluoroborate, triflate, or hexafluorophosphate salts) can fundamentally alter catalytic outcomes. The SbF₆⁻ counterion exhibits markedly weaker coordinating ability and higher hydrolytic stability compared to BF₄⁻, OTf⁻, or PF₆⁻, directly influencing reaction yields, stereoselectivity, and catalyst longevity [1]. The solid-state structure and thermal behavior of SbF₆ salts also differ substantially from those of other counterions, affecting storage stability and in situ ligand-exchange kinetics [2]. These differences are quantified in the evidence that follows.

Product-Specific Quantitative Evidence: Bis(1,5-cyclooctadiene)rhodium(I) Hexafluoroantimonate


Counterion Screening: SbF₆⁻ Outperforms OTf⁻ and BF₄⁻ in Reductive Aldol Coupling Yield and Diastereoselectivity

In a direct head-to-head counterion assay for the hydrogen-mediated reductive aldol coupling of divinyl ketone 1a with p-nitrobenzaldehyde 2a, [Rh(COD)₂]SbF₆ delivered an 82% isolated yield and a 13:1 syn/anti diastereomeric ratio. In contrast, [Rh(COD)₂]OTf provided a 72% yield with an 8:1 dr, while [Rh(COD)₂]BF₄ gave only a 61% yield with a 9:1 dr [1]. The SbF₆⁻ counterion was identified as the optimal precatalyst for this transformation.

reductive aldol coupling counterion effects diastereoselectivity

Asymmetric Hydrogenation: 95% Enantiomeric Excess Achieved with C3-Symmetric Ligands

Using [Rh(COD)₂]SbF₆ as the rhodium source with the C3-symmetric tripodal phosphane ligand 1.33, the enantioselective hydrogenation of dimethyl itaconate proceeded at 50 °C for 20 h to give 95% enantiomeric excess (e.e.). Under identical conditions, methyl (Z)-α-acetamidocinnamate was hydrogenated with 89% e.e. [1]. This demonstrates the compatibility of the SbF₆⁻ salt with demanding chiral ligand scaffolds.

asymmetric hydrogenation enantioselectivity C3-symmetric ligands

Solid-State Phase Behavior: SbF₆ Salts Exhibit Lower Cation Disorder and Higher Thermal Stability than FSA Salts

A systematic investigation of [Rh(COD)L]X salts revealed that SbF₆⁻ salts display lower cation symmetry and consequently lower structural disorder compared to (FSO₂)₂N⁻ (FSA) salts. Specifically, [Rh(COD)(PhMe)]SbF₆ exhibits a rotator phase with dynamic rotational disorder, while FSA salts adopt lower crystal symmetry with less cation disorder. SbF₆ salts with arene ligands undergo in situ single-crystal-to-single-crystal ligand exchange to form [Rh(COD)L′₂]SbF₆ upon melting [1]. This provides a defined, reproducible solid-state profile.

solid-state structure thermal properties phase transitions

(5+2) Cycloaddition: Superior Reactivity and Regioselectivity Over [Rh(CO)₂Cl]₂

In intermolecular (5+2) cycloadditions of vinylcyclopropanes (VCPs) with alkynes, [Rh(COD)]⁺SbF₆⁻ and the related [Rh(dnCOT)]⁺SbF₆⁻ provide superior reactivities and regioselectivities relative to the previously reported [Rh(CO)₂Cl]₂ catalyst [1]. The cationic SbF₆⁻ complex facilitates a more efficient and selective cycloaddition manifold.

cycloaddition regioselectivity rhodium catalysis

Optimal Application Scenarios for Bis(1,5-cyclooctadiene)rhodium(I) Hexafluoroantimonate


Reductive Aldol Couplings Requiring High Diastereoselectivity

For hydrogen-mediated reductive aldol couplings, [Rh(COD)₂]SbF₆ delivers 82% yield and 13:1 syn/anti dr, outperforming the triflate and tetrafluoroborate salts [3]. This precatalyst is the first-choice option when maximizing yield and stereocontrol is critical.

Asymmetric Hydrogenation of Prochiral Olefins with Bulky Chiral Ligands

The weakly coordinating SbF₆⁻ counterion is compatible with sterically demanding chiral ligands (e.g., C3-symmetric tripodal phosphanes), enabling enantioselective hydrogenation with up to 95% e.e. [3]. This makes it suitable for the synthesis of high-value chiral building blocks.

Synthetic Routes Involving (5+2) Cycloadditions

[Rh(COD)]⁺SbF₆⁻ provides superior reactivity and regioselectivity in (5+2) cycloadditions of vinylcyclopropanes and alkynes compared to neutral rhodium complexes [3]. It should be selected when this specific cycloaddition is required.

Technical Documentation Hub

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